6-Hydroxy-4-iodo-2,3-dihydroinden-1-one
Description
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of a hydroxy group at the 6th position and an iodine atom at the 4th position on the indanone ring
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
6-hydroxy-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2 |
InChI Key |
CYFQGBKLANSFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one typically involves the iodination of 6-hydroxy-2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 6-oxo-4-iodo-2,3-dihydroinden-1-one.
Reduction: Formation of 6-hydroxy-2,3-dihydroinden-1-one.
Substitution: Formation of 6-hydroxy-4-substituted-2,3-dihydroinden-1-one derivatives.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Indene derivatives and iodine sources.
- Reagents : Common reagents include iodinating agents and bases to facilitate the reaction.
- Characterization Techniques : The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Biological Activities
Research indicates that 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one exhibits various biological activities, making it a candidate for therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Anticancer Screening
In a study assessing the effects of this compound on cancer cells:
- Cell Lines Tested : MCF-7 and A549.
- Results : Prolonged exposure led to increased cytotoxicity with IC50 values indicating significant potency against these cell lines.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit key inflammatory pathways involving cyclooxygenase enzymes.
Data Table: Anti-inflammatory Activity
Potential Therapeutic Uses
Given its biological activities, this compound has potential therapeutic applications in several areas:
Cancer Therapy
Due to its cytotoxic effects on cancer cells, it may serve as a lead compound in the development of new anticancer drugs.
Anti-inflammatory Drug Development
Its ability to inhibit cyclooxygenase enzymes suggests it could be developed into anti-inflammatory medications for conditions such as arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2,3-dihydroinden-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.
6-Hydroxy-4-bromo-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is unique due to the presence of both hydroxy and iodine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Biological Activity
6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound features a hydroxy group and an iodine atom, which contribute to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and iodine groups enhance binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with increased concentration correlating with larger zones of inhibition (Table 1) .
| Compound | Zone of Inhibition (mm) | Microorganism |
|---|---|---|
| This compound | 15 at 1 mg/mL | E. coli |
| 20 at 2 mg/mL | B. subtilis | |
| 25 at 2.5 mg/mL | S. aureus |
Anticancer Activity
In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis. The exact mechanism remains under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .
Study on Antimicrobial Efficacy
A cross-sectional study evaluated the antibacterial activity of several derivatives of this compound. The study found that compounds with higher iodine content generally exhibited enhanced antimicrobial properties compared to their non-iodinated analogs. This suggests that halogenation may play a crucial role in enhancing biological activity .
Anticancer Research
Another research effort focused on the synthesis of novel derivatives based on the core structure of this compound. These derivatives were screened for anticancer activity against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
